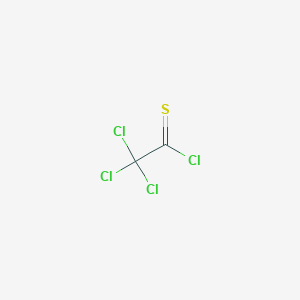
Trichloroethanethioyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloroethanethioyl chloride is a chemical compound with the molecular formula C2HCl3S. It is an organosulfur compound that contains both chlorine and sulfur atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloroethanethioyl chloride can be synthesized through the chlorination of ethanethioyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure the selective chlorination of the ethanethioyl chloride.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of ethanethioyl chloride and chlorine gas into the reactor, with the reaction being catalyzed by iron(III) chloride. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloroethanethioyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of the chlorine atoms.
Reduction: It can be reduced to ethanethioyl chloride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.
Reduction: Lithium aluminum hydride is used as a reducing agent under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanethioyl derivatives.
Reduction: The major product is ethanethioyl chloride.
Oxidation: Products include sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Trichloroethanethioyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of trichloroethanethioyl chloride involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of new chemical bonds and the substitution of the chlorine atoms. The molecular targets include various functional groups such as amines, alcohols, and thiols, which can react with the compound to form new derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloroethylene: A chlorinated hydrocarbon used as an industrial solvent.
1,1,1-Trichloroethane: A chlorinated alkane used as a solvent and in the production of other chemicals.
Trichloroacetyl chloride: An acyl chloride used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Trichloroethanethioyl chloride is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct reactivity and chemical properties, making it valuable in specific synthetic applications where both chlorination and sulfur functionalities are required.
Eigenschaften
CAS-Nummer |
112672-41-0 |
|---|---|
Molekularformel |
C2Cl4S |
Molekulargewicht |
197.9 g/mol |
IUPAC-Name |
2,2,2-trichloroethanethioyl chloride |
InChI |
InChI=1S/C2Cl4S/c3-1(7)2(4,5)6 |
InChI-Schlüssel |
GMSVKBIXONGSNI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S)(C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
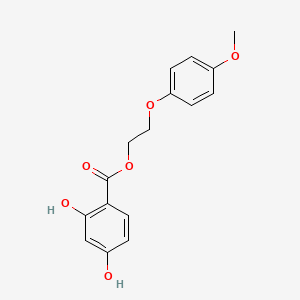
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)
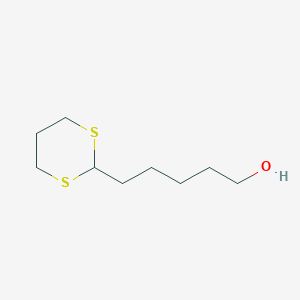
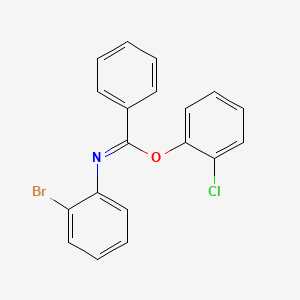
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)

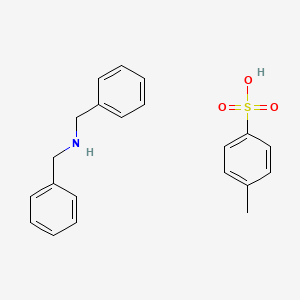

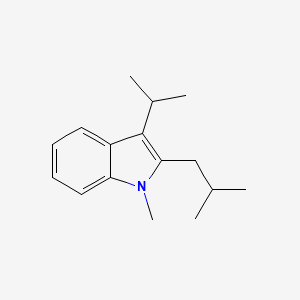
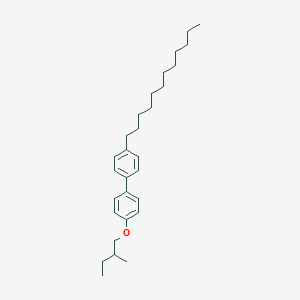
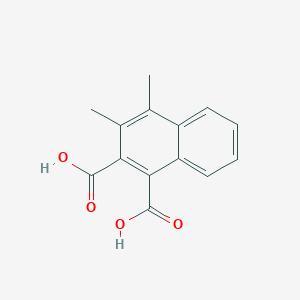

![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
